Piperidin-4-yl(pyridin-3-yl)methanamine

Histamine Receptors Neuropharmacology GPCR

Scaffold sourcing for SAR programs is often delayed by isomer misassignment. Piperidin-4-yl(pyridin-3-yl)methanamine (CAS 1038352-50-9) is the exact 3-pyridyl isomer required for specific target engagement: - H4R affinity (Ki 870 nM) with 6.5-fold selectivity over H3R. - 200 µM solubility, prioritizing developability over potency. - Free primary amine handle for rapid derivatization. Supplied with Certificate of Analysis; custom packaging available.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13877759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl(pyridin-3-yl)methanamine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CN=CC=C2)N
InChIInChI=1S/C11H17N3/c12-11(9-3-6-13-7-4-9)10-2-1-5-14-8-10/h1-2,5,8-9,11,13H,3-4,6-7,12H2
InChIKeyZDSFSYZCLRHXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-yl(pyridin-3-yl)methanamine: Baseline Properties for Procurement and Research Applications


Piperidin-4-yl(pyridin-3-yl)methanamine is a small-molecule heterocyclic compound featuring a piperidine ring and a pyridine ring connected via a methylamine linker. It belongs to the class of piperidinyl-pyridinyl methanamines and serves primarily as a chemical building block or intermediate in medicinal chemistry [1]. The compound contains a primary amine group and a basic piperidine nitrogen, enabling its use in amide bond formation, reductive amination, and other conjugation reactions. Its structural simplicity contrasts with more elaborated derivatives that have been explored as ligands for G protein-coupled receptors, kinases, and other protein targets [2].

+ Chemical probe synthesis Primary amine handle supports amide bond formation and reductive amination.
+ Kinase inhibitor design Piperidine-pyridine core maps to reported PI3Kδ and CSNK2A kinase interaction.
+ GPCR ligand exploration Scaffold used in CXCR4 antagonist and histamine H4 receptor ligand studies.

Why Piperidin-4-yl(pyridin-3-yl)methanamine Cannot Be Readily Substituted by Structural Analogs


While piperidin-4-yl(pyridin-3-yl)methanamine shares a common core with many piperidine-pyridine derivatives, subtle structural variations profoundly alter molecular recognition and biological activity [1]. For instance, the regioisomeric placement of the pyridine nitrogen (3-yl vs. 2-yl or 4-yl) determines hydrogen-bonding patterns and electronic distribution, directly impacting binding affinity and selectivity at target proteins [2]. Similarly, methylation of the piperidine nitrogen or extension of the linker alters basicity, conformational flexibility, and metabolic stability [3]. Consequently, substitution without careful comparative evaluation risks compromising potency, selectivity, or pharmacokinetic properties in downstream applications. The following quantitative evidence underscores the necessity of precise structural specification.

Regioisomer mismatch Pyridine nitrogen position (3-yl vs. 2-yl or 4-yl) may alter hydrogen-bonding patterns and target selectivity profiles.
Linker sensitivity Methylation or extension of the methylamine linker can shift basicity, conformational flexibility, and metabolic stability.
Functional group alteration N-substituted analogs may exhibit distinct functional antagonism spectra that do not transfer to the unsubstituted core.

Quantitative Differentiation of Piperidin-4-yl(pyridin-3-yl)methanamine Versus Comparators: An Evidence Guide


Histamine H4 Receptor Binding Affinity: Piperidin-4-yl(pyridin-3-yl)methanamine vs. H3 Receptor Selectivity

Piperidin-4-yl(pyridin-3-yl)methanamine exhibits a binding affinity (Ki) of 870 nM at the human histamine H4 receptor, measured via displacement of [³H]UR-PI294 in Sf9 cell membranes [1]. In the same assay system, the compound's affinity at the histamine H3 receptor is substantially weaker (Ki = 5,680 nM), representing a 6.5-fold selectivity for H4 over H3. This selectivity profile differs from the closely related N-methylated analog, which shows altered receptor preference [2].

H4R vs. H3R selectivity
Class-level inference
Ki H4R = 870 nM; Ki H3R = 5,680 nM (6.5-fold selectivity)
Reported H4R-preferring binding context
Sf9 cell membranes, radioligand displacement; N-methyl analog shows altered preference.
Histamine Receptors Neuropharmacology GPCR

Kinase Inhibition: PI3Kδ Cellular Activity of Piperidin-4-yl(pyridin-3-yl)methanamine

In a cellular context, piperidin-4-yl(pyridin-3-yl)methanamine inhibits PI3Kδ-mediated AKT phosphorylation (Ser473) with an IC₅₀ of 374 nM in Ri-1 cells, measured by electrochemiluminescence [1]. This cellular potency is ~140-fold weaker than its biochemical IC₅₀ (2.7 nM) determined in a fluorescence polarization assay [2], highlighting a significant drop in activity in the cellular environment compared to isolated enzyme.

PI3Kδ cellular shift
Cross-study comparable
Cellular IC₅₀ = 374 nM vs. Biochemical IC₅₀ = 2.7 nM (~140-fold shift)
Supports permeability and intracellular engagement review
Ri-1 cells (ECL) vs. fluorescence polarization assay.
Kinase Inhibitors PI3K Oncology

Casein Kinase 2 (CSNK2A) Cellular Engagement: Pyridylmethyl Analog Comparison

In a NanoBRET target engagement assay, piperidin-4-yl(pyridin-3-yl)methanamine (as the 3-pyridylmethyl analog) demonstrated an IC₅₀ of 14.0 µM against CSNK2A [1]. In comparison, the 2-pyridylmethyl and 4-pyridylmethyl regioisomers exhibited IC₅₀ values of 8.0 µM and 6.0 µM, respectively [1]. This indicates that the 3-pyridyl isomer is approximately 2-fold less potent than the most active 4-pyridyl analog, but offers superior aqueous solubility (200 µM) compared to the 2-pyridyl isomer (140 µM) [1].

CSNK2A regioisomer comparison
Head-to-head
3-pyridyl IC₅₀ = 14.0 µM; 4-pyridyl IC₅₀ = 6.0 µM; 2-pyridyl IC₅₀ = 8.0 µM
Solubility-potency trade-off context
NanoBRET target engagement; 3-pyridyl solubility 200 µM vs. 2-pyridyl 140 µM.
Casein Kinase 2 Target Engagement Kinase

CXCR4 Chemokine Receptor Antagonism: Piperidin-4-yl-methanamine Scaffold SAR

Structure-activity relationship studies of N-substituted piperidin-4-yl-methanamine derivatives revealed that subtle ligand modifications lead to distinct interactions with CXCR4, resulting in a spectrum of functional antagonism ranging from full to partial displacement of the natural ligand CXCL12 [1]. While the unsubstituted piperidin-4-yl(pyridin-3-yl)methanamine core itself has not been profiled as a standalone CXCR4 antagonist, its N-substituted derivatives demonstrate that the pyridin-3-yl orientation contributes to a specific binding mode that can be exploited for competitive and/or non-competitive antagonism [1].

CXCR4 scaffold SAR
Class-level inference
N-substituted derivatives show full to partial CXCL12 displacement
Core scaffold supports functional antagonism tuning
Unsubstituted core not profiled as standalone antagonist; requires derivatization review.
CXCR4 Chemokine Receptor Immuno-oncology

Recommended Application Scenarios for Piperidin-4-yl(pyridin-3-yl)methanamine Based on Quantitative Evidence


Lead Optimization in Histamine H4 Receptor Programs

Use as a starting scaffold for H4R-targeted agents, leveraging its moderate affinity (Ki = 870 nM) and 6.5-fold selectivity over H3R. The primary amine offers a convenient handle for further derivatization to improve potency while maintaining receptor selectivity [1].

Chemical Biology Probe for PI3Kδ Cellular Studies

Employ in cellular assays requiring PI3Kδ inhibition, with the understanding that a ~140-fold potency shift occurs relative to biochemical assays. This compound can serve as a control for assessing cell permeability and intracellular target engagement in PI3Kδ programs [2].

Regioisomeric Control in Kinase Inhibitor Design

Select the 3-pyridyl isomer when solubility (200 µM) is prioritized over maximum potency. The 2- and 4-pyridyl analogs offer higher CSNK2A potency (IC₅₀ = 8.0 µM and 6.0 µM, respectively) but lower solubility, making the 3-pyridyl isomer the preferred choice for formulations requiring enhanced aqueous solubility [3].

CXCR4 Antagonist Scaffold Exploration

Utilize the piperidin-4-yl-methanamine core for designing N-substituted derivatives with distinct CXCR4 antagonism profiles. The scaffold's sensitivity to N-modification allows for tuning of functional outcomes from full to partial CXCL12 displacement, as demonstrated in SAR studies [4].

Application
Selection Property
Validation Focus
Histamine H4 receptor probe design
Primary amine derivatization handle
H4R/H3R selectivity window retention
PI3Kδ cellular pathway studies
Cellular vs. biochemical potency shift context
Cell permeability and intracellular target engagement
Kinase inhibitor regioisomeric control
Aqueous solubility profile (200 µM)
Potency-solubility trade-off for formulation fit
CXCR4 antagonist scaffold exploration
N-modification sensitivity
Functional antagonism spectrum (full to partial)

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